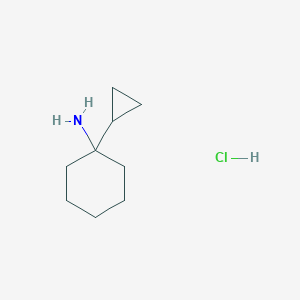

![molecular formula C16H16N4O2S B2492259 Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 847557-64-6](/img/structure/B2492259.png)

Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

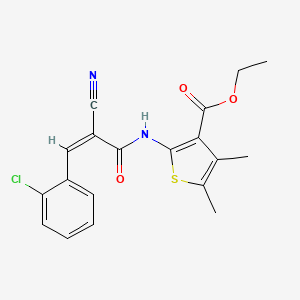

The synthesis of thieno[2,3-d]pyrimidine derivatives involves novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids. A method described involves the formation of these compounds from 4-chloro-2-methylthio-5-pyrimidine-carbonitrile and ethyl mercaptoacetate, among other reactions to produce various amino derivatives and other products through displacement and acetylating reactions (Santilli, Kim, & Wanser, 1971).

Molecular Structure Analysis

Studies on the molecular structure of thieno[2,3-d]pyrimidine derivatives often involve spectroscopic data, such as 1H NMR, to confirm the structures. For example, antimicrobial activity studies of certain derivatives provided confirmation of their structures through 1H NMR spectral data and elemental analysis, highlighting the significance of the molecular framework in determining the compound's properties and reactivity (Kolisnyk et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-d]pyrimidines includes their interaction with various amines and acetylating agents to produce amino derivatives and acetylated products. These reactions underline the chemical versatility of the thieno[2,3-d]pyrimidine core, enabling the synthesis of a wide range of derivatives with potential biological activities (Santilli et al., 1971).

Physical Properties Analysis

The physical properties, such as solid-state fluorescence, of thieno[2,3-d]pyrimidine derivatives have been explored, with certain compounds displaying strong fluorescence. This characteristic can be quantitatively reproduced by ab initio quantum-chemical calculations, suggesting the potential for these compounds in applications requiring fluorescent properties (Yokota et al., 2012).

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidine derivatives, such as their reactivity in forming various substituted derivatives, underscore their versatility. The synthesis routes often involve multistep reactions, highlighting the complexity and potential for diversification in the chemical properties of these compounds. For example, the synthesis of novel derivatives emphasizes the compound's capacity for modification and the breadth of its chemical properties (Pokhodylo et al., 2015).

Applications De Recherche Scientifique

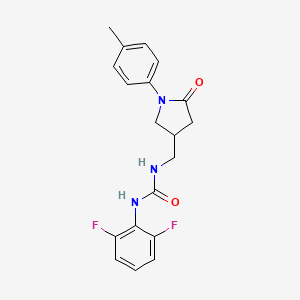

Overview of Pyrimidine Derivatives in Scientific Research

Pyrimidine derivatives, including Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate, play a significant role in various scientific research applications due to their broad spectrum of biological activities. These activities span across antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been extensively studied. The synthesis methods for these compounds are diverse, highlighting the flexibility and applicability of pyrimidine derivatives in developing novel therapeutic agents with minimized toxicity (Rashid et al., 2021).

Application in Anti-Inflammatory Research

Pyrimidines have shown potent anti-inflammatory properties, attributed to their inhibitory action against key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and various interleukins. These findings are crucial for the development of new anti-inflammatory drugs, with specific pyrimidine derivatives being highlighted for their efficacy in in-vitro studies (Gondkar et al., 2013).

Structural Activity Relationship (SAR) Insights

The SAR studies of pyrimidine derivatives have provided valuable insights into the design of compounds with enhanced biological activities. These studies suggest that the position of substituents on the pyrimidine nucleus significantly influences its biological effects, offering a roadmap for synthesizing novel compounds with targeted therapeutic actions. Such insights are pivotal in identifying lead molecules for various biological activities, including anti-Alzheimer's agents, highlighting the medicinal versatility of pyrimidine derivatives (Natarajan et al., 2022).

Mécanisme D'action

Target of Action

It’s known that thienopyrimidine derivatives are key structural fragments of antiviral agents

Mode of Action

It’s known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular functions

Biochemical Pathways

It’s known that pyrimidine derivatives can influence various biochemical pathways due to their interactions with different biological targets

Result of Action

It’s known that pyrimidine derivatives can have various effects at the molecular and cellular level due to their interactions with different biological targets

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s activity . .

Analyse Biochimique

Biochemical Properties

Thieno[2,3-d]pyrimidines, the class of compounds it belongs to, are known to interact with various enzymes and proteins . For instance, certain 4-amino-thieno[2,3-d]pyrimidines have been reported as potent inhibitors of Tie-2, a receptor tyrosine kinase .

Cellular Effects

Related thieno[2,3-d]pyrimidines have demonstrated cytotoxic effects via various mechanisms, such as thymidylate synthase inhibition .

Molecular Mechanism

Related thieno[2,3-d]pyrimidines have been shown to exert their effects through various mechanisms, including enzyme inhibition .

Propriétés

IUPAC Name |

methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-20(9-10-6-4-3-5-7-10)13-11-8-12(15(21)22-2)23-14(11)19-16(17)18-13/h3-8H,9H2,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGVRTYKKADKCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C3C=C(SC3=NC(=N2)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492182.png)

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride](/img/structure/B2492183.png)

![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2492184.png)

![N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide](/img/structure/B2492185.png)

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)

![N-(2-hydroxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2492194.png)

![1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2492196.png)

![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2492198.png)